N-(2,4-dimethoxyphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide
Description
The compound N-(2,4-dimethoxyphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide features a thiazole core substituted with a methylsulfonyl-aniline group and linked via an acetamide moiety to a 2,4-dimethoxyphenyl ring. This structure combines electron-donating (methoxy) and electron-withdrawing (methylsulfonyl) groups, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S2/c1-27-15-6-9-17(18(11-15)28-2)23-19(24)10-14-12-29-20(22-14)21-13-4-7-16(8-5-13)30(3,25)26/h4-9,11-12H,10H2,1-3H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRJMFZXYMAHDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Data Tables
Table 2. Key Spectral Features
| Functional Group | IR Absorption (cm⁻¹) | NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Acetamide (C=O) | 1663–1682 | N/A |
| Methylsulfonyl (S=O) | 1247–1255 | N/A |
| Methoxy (OCH₃) | N/A | 3.8–4.0 (s) |
| Thiazole protons | N/A | 6.5–8.0 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(2,4-dimethoxyphenyl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)acetamide?
- Methodological Answer : The synthesis typically involves sequential steps:
- Thiazole Ring Formation : Cyclization of α-haloketones with thiourea derivatives under reflux conditions (e.g., ethanol, 70–80°C) to form the thiazole core .
- Sulfonamide Introduction : Reaction of the thiazole intermediate with 4-(methylsulfonyl)phenyl isocyanate or chloro-sulfonamide derivatives in the presence of a base (e.g., triethylamine) .
- Acylation : Coupling the thiazole-sulfonamide intermediate with 2,4-dimethoxyphenylacetic acid using coupling agents like EDCI/HOBt in dichloromethane .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure purity .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : H and C NMR to verify aromatic protons (e.g., thiazole C-H at δ 7.2–7.5 ppm) and methoxy groups (δ 3.7–3.9 ppm) .
- Mass Spectrometry : High-resolution MS (e.g., ESI+) to confirm molecular weight (calculated: ~445.5 g/mol) .
- Elemental Analysis : Match experimental C/H/N/S percentages with theoretical values (e.g., C: 56.7%, H: 4.7%, N: 9.4%, S: 14.4%) .
- HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Activity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC calculations .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or cyclooxygenase (COX-2) to identify target interactions .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Methodological Answer :
- Solvent Optimization : Replace dichloromethane with DMF to improve solubility of intermediates .
- Catalyst Screening : Test Pd(OAc) or CuI for Suzuki-Miyaura coupling if aryl halides are used .
- Reaction Monitoring : Use in-situ FTIR or TLC to track intermediates and minimize side products .
- Scale-Up Adjustments : Maintain stoichiometric ratios while increasing reactor volume (e.g., 10–100 mmol scale) .
Q. How do structural modifications (e.g., methoxy vs. methylsulfonyl groups) affect bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs by replacing 2,4-dimethoxyphenyl with halogenated or alkyl-substituted phenyl groups .
- Computational Modeling : Perform docking studies (AutoDock Vina) to compare binding affinities with targets like EGFR or DNA gyrase .
- Bioassay Correlation : Compare IC values across analogs to identify critical substituents (e.g., methylsulfonyl enhances COX-2 inhibition) .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3) .
- Impurity Analysis : Characterize byproducts via LC-MS to rule out interference from unreacted starting materials .
- Cell Line Authentication : Use STR profiling to ensure consistency in cancer cell models .
Q. What advanced techniques elucidate its mechanism of action?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Identify target proteins by measuring thermal stability shifts in lysates .
- RNA Sequencing : Profile transcriptomic changes in treated cells to map affected pathways (e.g., apoptosis, inflammation) .
- X-ray Crystallography : Co-crystallize with purified enzymes (e.g., COX-2) to determine binding modes .
Q. How to develop stability-indicating analytical methods for this compound?
- Methodological Answer :
- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base) to identify degradation products .
- UHPLC-MS/MS : Quantify stability under accelerated storage conditions (25°C/60% RH) .
- Kinetic Modeling : Apply Arrhenius equation to predict shelf life based on degradation rates .
Notes
- Evidence Limitations : Direct data on the compound is scarce; answers are extrapolated from structural analogs (e.g., thiazole-acetamides with sulfonamide/methoxy groups).
- Methodological Rigor : Emphasis on replicable protocols (e.g., HPLC conditions) and validation strategies (e.g., CETSA for target ID).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
